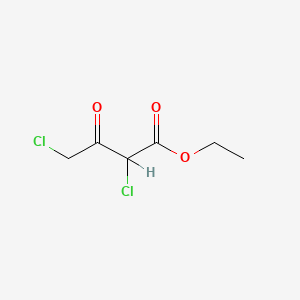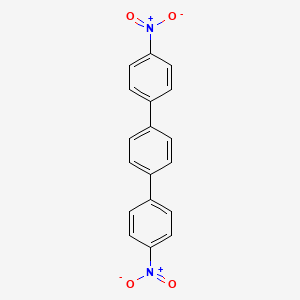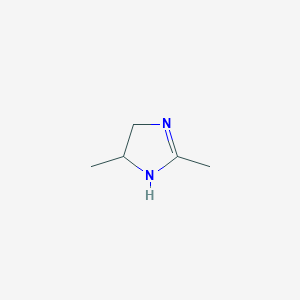
N-(2-氯苄氧羰基氧基)琥珀酰亚胺
描述
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is a reagent used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine . The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .
Synthesis Analysis
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” was found to be a highly effective capping agent for automated Solid Phase Peptide Synthesis (SPPS) . It is a solid which can be dissolved when required to limit possible degradation .Molecular Structure Analysis
The empirical formula of “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is C12H10ClNO5 . Its molecular weight is 283.66 .Chemical Reactions Analysis
The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .Physical And Chemical Properties Analysis
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has a melting point of 102-105°C . It is recommended to be stored at a temperature of 2-8°C .科学研究应用
Solid-Phase Peptide Synthesis (SPPS) Terminating Agent
“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is used as a terminating agent for solid-phase peptide synthesis (SPPS). It is particularly effective because:
This compound has been used in the synthesis of several peptides ranging from 12 to 101 residues in length, by both the Fmoc and Boc chemical strategies .
N epsilon-Side Chain Protection in Lysine
This compound is used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine. The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .
作用机制
Target of Action
N-(2-Chlorobenzyloxycarbonyloxy)succinimide, also known as 2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate, is primarily used as a reagent in the field of organic synthesis . Its primary targets are amino groups in organic compounds, particularly the epsilon-amino group in lysine residues .
Mode of Action
This compound acts as a capping agent in solid-phase peptide synthesis (SPPS) . It introduces the 2-chlorobenzyloxycarbonyl (2-CZ) group as N epsilon-side chain protection in lysine . This protection is about 50 times more stable to acid than the Z-protection . The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is typically dissolved in an appropriate solvent when needed .
Action Environment
The action of N-(2-Chlorobenzyloxycarbonyloxy)succinimide is influenced by several environmental factors. For instance, it is stable to the reagents commonly used for Boc/Fmoc chemistries . Its reactivity and stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. It is typically stored at 2-8°C to maintain its stability .
安全和危害
未来方向
属性
IUPAC Name |
(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHXYXNMHCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342308 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
CAS RN |
65853-65-8 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in peptide synthesis?
A: N-(2-Chlorobenzyloxycarbonyloxy)succinimide acts as a capping agent during solid-phase peptide synthesis (SPPS) [, , ]. Its role is to terminate any unreacted amino groups on the growing peptide chain, preventing the formation of deletion sequences (peptides missing one or more amino acids).
Q2: How does N-(2-Chlorobenzyloxycarbonyloxy)succinimide improve the purity of synthesized peptides?
A: By capping unreacted amino groups, N-(2-Chlorobenzyloxycarbonyloxy)succinimide prevents the addition of subsequent amino acids to these truncated chains []. This leads to a more homogeneous product as it minimizes the formation of deletion peptides, which are difficult to separate from the target peptide using standard purification techniques.
Q3: Can you elaborate on the advantage of using single coupling with HBTU/HOBt activation in conjunction with N-(2-Chlorobenzyloxycarbonyloxy)succinimide?
A: HBTU/HOBt is a coupling reagent that facilitates the formation of peptide bonds between amino acids during SPPS []. Single coupling, as opposed to multiple couplings, reduces the chances of incomplete reactions. Combining this with N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent creates a synergistic effect, ensuring that any unreacted amino groups after a single coupling step are capped, leading to higher purity levels in the final peptide product.
Q4: What types of peptides have been successfully synthesized using N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent?
A: The research highlights the successful synthesis of Rat chaperonin 10 (Rat cpn10), a 101-residue protein, using this capping agent [, , ]. Additionally, the article mentions the synthesis of modified and wild-type prion protein (PrP) polypeptides, up to 112 residues long []. These examples demonstrate its effectiveness in synthesizing relatively large peptides.
Q5: Are there any alternatives to N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent in peptide synthesis?
A5: While the articles focus specifically on N-(2-Chlorobenzyloxycarbonyloxy)succinimide, other capping agents are commonly used in SPPS. These include acetic anhydride and derivatives of it. The choice of capping agent often depends on the specific peptide being synthesized and the overall synthetic strategy.
Q6: Where can I find more information about the synthesis and characterization of N-(2-Chlorobenzyloxycarbonyloxy)succinimide?
A: One of the provided articles describes a method for synthesizing N-(2-Chlorobenzyloxycarbonyloxy)succinimide from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, with dichloroethane as the solvent []. The product was characterized using 1H NMR spectroscopy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)



